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Compound of Interest

Compound Name: Cupressuflavone

Cat. No.: B190865

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Cupressuflavone, a biflavonoid of significant interest in phytochemical and pharmacological
research. The information presented herein is intended to serve as a core reference for the
identification, characterization, and analysis of this natural compound.

Introduction

Cupressuflavone is a C-C linked biflavonoid composed of two apigenin units. Its presence in
various plant species, particularly within the Cupressaceae family, has been well-documented.
The compound exhibits a range of biological activities, making it a subject of ongoing research
for potential therapeutic applications. Accurate and detailed spectroscopic data are paramount
for its unambiguous identification and for quality control in research and development. This
guide summarizes the key spectroscopic data from Nuclear Magnetic Resonance (NMR), Mass
Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Spectroscopic Data of Cupressuflavone

The following sections present the available spectroscopic data for Cupressuflavone in a
structured format to facilitate easy reference and comparison.

Ultraviolet-Visible (UV-Vis) Spectroscopy
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Flavonoids are characterized by two primary absorption bands in the UV-Vis spectrum, referred
to as Band | and Band Il.[1][2] Band I, typically observed between 320 and 385 nm, is
associated with the B-ring cinnamoyl system. Band Il, appearing in the 250-285 nm region,
corresponds to the A-ring benzoyl system.[1][2]

Table 1: UV-Vis Spectroscopic Data for Cupressuflavone

Band Wavelength (Amax) Reference Solvent

Methanol or a mixture of water
Band | ~330 nm o
and acetonitrile.[1][3]

Not explicitly stated in the

Band Il provided results, but typically Methanol or a mixture of water
an

250-285 nm for flavonoids.[1] and acetonitrile.[1][3]

[2]

Mass Spectrometry (MS)

Mass spectrometry provides valuable information about the molecular weight and
fragmentation pattern of Cupressuflavone, aiding in its structural elucidation and identification
in complex mixtures. The structure of cupressuflavone has been identified using High-
Resolution Electrospray lonization Mass Spectrometry (HRESI-MS/MS).[4] Biflavonoids linked
by a C3'-C8" bond, such as amentoflavone (an isomer of cupressuflavone), have been shown
to produce a principal fragment ion at m/z = 375 through the breaking of the C-ring at the 0 and
4 positions.[5]

Table 2: Mass Spectrometry Data for Cupressuflavone and Related Biflavonoids
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m/z (Mass-to- L.
lon/Fragment . lonization Mode Comments
Charge Ratio)

Deprotonated
[M-H]~ 537.1 Negative ESI molecular ion of
amentoflavone.[6]

Major fragment from
the precursor ion m/z
537.1, observed for

amentoflavone.[6]

Fragment lon 374.9 Negative ESI

Note: Specific fragmentation data for Cupressuflavone was not available in the search results.
The data for amentoflavone, a closely related isomer, is provided as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic
molecules. The *H and 3C NMR chemical shifts provide detailed information about the carbon

skeleton and the chemical environment of each proton.

Table 3: 13C NMR Spectroscopic Data for Cupressuflavone

Chemical Shift (8)

Carbon Atom ) Solvent Reference
in ppm
Data not fully
available in a table
S PAK.J.PHARM.SCI.,2
format. A publication is  See reference DMSO-d6

] 6,999(2013)[7]
cited as the source for

this data.

Table 4: 1H NMR Spectroscopic Data for Cupressuflavone
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. ) Coupling
Chemical Shift L .
Proton . Multiplicity Constant (J) in  Solvent
(3) in ppm .
z

Data not

available in a

table format in - - - -
the provided

search results.

Note: While a reference for the 3C NMR data is available, the complete dataset was not
directly accessible. The 1H NMR data was not found in the provided search results.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of
flavonoids like Cupressuflavone.

Sample Preparation for Spectroscopic Analysis

A general procedure for extracting flavonoids from plant material involves the following steps:

» Extraction: Plant material is typically extracted with a polar solvent such as methanol,
ethanol, or a mixture of water and acetonitrile.

o Filtration and Concentration: The extract is filtered to remove solid debris and then
concentrated under reduced pressure.

 Purification: The crude extract can be further purified using chromatographic techniques
such as column chromatography or preparative High-Performance Liquid Chromatography
(HPLC) to isolate Cupressuflavone.

UV-Vis Spectroscopy Protocol

 Instrumentation: A standard UV-Vis spectrophotometer is used.

e Solvent: The purified sample of Cupressuflavone is dissolved in a UV-grade solvent,
typically methanol or ethanol.
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o Measurement: The absorbance spectrum is recorded over a wavelength range of 200-600
nm. The wavelengths of maximum absorbance (Amax) for Band | and Band Il are
determined.

Liquid Chromatography-Mass Spectrometry (LC-MS)
Protocol

e Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a
mass spectrometer with an electrospray ionization (ESI) source is commonly used.

e Chromatographic Conditions:

o

Column: A C18 reversed-phase column is typically employed.[2]

[¢]

Mobile Phase: A gradient elution is often used with a mixture of water (containing a small
amount of acid, e.g., 0.1% formic acid) and acetonitrile.[2]

[¢]

Flow Rate: A typical flow rate is around 1 mL/min.[2]

o

Detection: A Diode Array Detector (DAD) can be used to acquire UV spectra online, while
the mass spectrometer acquires mass spectra.

e Mass Spectrometry Conditions:

o lonization Mode: Both positive and negative ESI modes can be used, although negative
mode is often preferred for flavonoids.

o Data Acquisition: Full scan mode is used to determine the molecular weight, and tandem
MS (MS/MS) is used to obtain fragmentation patterns for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

¢ Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for
detailed structural analysis.
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o Sample Preparation: A few milligrams of the purified Cupressuflavone are dissolved in a
deuterated solvent (e.g., DMSO-ds, Methanol-d4). Tetramethylsilane (TMS) is typically used
as an internal standard.

o Data Acquisition: A suite of NMR experiments is performed, including:
o 'H NMR: To determine the chemical shifts and coupling constants of the protons.
o 13C NMR: To identify the chemical shifts of all carbon atoms.

o 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and
carbons, which is crucial for the complete assignment of the structure. For biflavonoids,
recording spectra at elevated temperatures (e.g., above 80 °C) may be necessary to
overcome the effects of hindered rotation around the inter-flavonoid bond, which can
cause signal broadening.[8]

Workflow for Spectroscopic Analysis of
Cupressuflavone

The following diagram illustrates a typical workflow for the isolation and spectroscopic
characterization of Cupressuflavone from a plant source.
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Caption: Workflow for the isolation and spectroscopic analysis of Cupressuflavone.

Conclusion

This guide provides a consolidated resource of the available spectroscopic data for
Cupressuflavone. While the UV-Vis and general MS fragmentation characteristics are
reasonably well-documented for flavonoids, a complete and publicly accessible dataset for the
1H and 3C NMR of Cupressuflavone remains to be compiled in a single, easily referenced
source. The provided experimental protocols offer a solid foundation for researchers to perform
their own spectroscopic analyses of this and other related biflavonoids. Accurate and
comprehensive spectroscopic data are essential for advancing the research and potential
development of Cupressuflavone for various applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of Cupressuflavone: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b190865#spectroscopic-data-nmr-ms-uv-of-
cupressuflavone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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